B1575654 Tu-AMP 2

Tu-AMP 2

Cat. No.: B1575654
Attention: For research use only. Not for human or veterinary use.
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Description

Tu-AMP 2 is a novel, basic antimicrobial peptide (AMP) purified from the bulbs of the tulip plant ( Tulipa gesneriana L.). This cationic peptide has a molecular mass of approximately 5,006 Da and an exceptionally high isoelectric point of over 12 . It is characterized as a thionin-like peptide with a unique heterodimeric structure, composed of two short peptide chains joined by disulfide bonds, which contributes to its stability . AMPs like this compound are a crucial component of the innate immune response in plants and are part of the pathogenesis-related (PR) protein family, specifically PR-13 . The primary research value of this compound lies in its potent, broad-spectrum activity against a range of plant-pathogenic fungi and bacteria, with concentrations required for 50% inhibition (IC50) reported between 2–20 µg/ml . Its mechanism of action is believed to involve membrane disruption. As a cationic and cystine-rich peptide, it can bind reversibly to chitin, a major component of fungal cell walls . This interaction can compromise microbial membrane integrity, leading to cell death. This compound is an essential research tool for studying plant-pathogen interactions and the structure-activity relationships of thionin-like AMPs . Its stability, conferred by multiple disulfide bonds, and its targeted activity make it a molecule of interest for developing strategies in plant biotechnology and exploring alternatives to conventional antibiotics in the face of growing drug-resistant infections .

Properties

bioactivity

Antibacterial, Antifungal

sequence

KSCCRNTTARNCYNVCRIPG

Origin of Product

United States

Structural Elucidation and Biochemical Characterization of Tu Amp 2

Primary Amino Acid Sequence Analysis of Tu-AMP 2 Components

Analysis of this compound has indicated that it is composed of two short peptide chains, designated as the α-chain and the β-chain researchgate.nettandfonline.com. While a complete, explicit depiction of the full primary amino acid sequence for each chain is not presented in the available information, the primary structural characteristics collectively suggest that this compound is a novel thionin-like antimicrobial peptide tandfonline.comtandfonline.comoup.com. Amino acid compositional analysis has provided insight into the residue content, highlighting that half of the total amino acid residues in both Tu-AMP 1 and this compound are comprised of cysteine, arginine, lysine (B10760008), and proline researchgate.nettandfonline.comtandfonline.comoup.comnih.govscience.gov.

Heterodimeric Architecture and Disulfide Bond Connectivity of this compound

A defining structural characteristic of this compound is its heterodimeric assembly, consisting of two distinct short peptide chains linked by disulfide bonds researchgate.nettandfonline.comtandfonline.comnih.govoup.com. This heterodimeric structure is considered a rare feature among plant cysteine-rich peptides (CRPs) nih.gov. Experimental analysis involving the introduction of 4-vinylpyridine (B31050) suggested the presence of eight cysteine residues in total for the dimer, theoretically forming four disulfide bonds tandfonline.com. The consistency between the molecular mass determined by MALDI-TOF MS and theoretical calculations, assuming four disulfide bonds, further supports this connectivity tandfonline.com.

Classification within the Thionin-like Antimicrobial Peptide Family

This compound is classified as a novel member of the thionin-like antimicrobial peptide family researchgate.nettandfonline.comtandfonline.comoup.comnih.gov. Thionins are a well-established family of plant antimicrobial peptides known for their small size, basic nature, and high cysteine content, stabilized by multiple disulfide bonds tandfonline.comnih.govmdpi.comresearchgate.net. Despite sharing these general attributes with other thionins, the heterodimeric structure of this compound represents an unusual characteristic within this family nih.gov. Thionins, including Tu-AMP 1 and this compound, have demonstrated toxicity against various microorganisms, including bacteria and fungi tandfonline.comtandfonline.comnih.govoup.com.

Molecular Mass Determination of this compound

The molecular mass of this compound has been experimentally determined. MALDI-TOF MS analysis yielded a molecular mass of 5,006 Da researchgate.nettandfonline.comtandfonline.comnih.gov. Further analysis by MALDI-TOF MS indicated a monoisotopic molecular mass of 5007.0 Da for this compound, with corresponding doubly charged protonated molecules observed at m/z 2503.5 tandfonline.com.

Here is a data table summarizing the molecular mass:

MethodMolecular Mass (Da)Citation
MALDI-TOF MS5006 researchgate.nettandfonline.comnih.gov
MALDI-TOF MS5007.0 (monoisotopic) tandfonline.com

Isoelectric Point Characterization of this compound

This compound is characterized by a high isoelectric point (pI), indicating its basic nature researchgate.nettandfonline.comtandfonline.comnih.govscience.gov. Experimental determination and calculation have shown the isoelectric point of this compound to be over 12 researchgate.nettandfonline.comnih.govscience.gov, with a calculated value of 12.1 tandfonline.com. This high pI contributes to the peptide's positive charge, a critical feature for the electrostatic interactions involved in the antimicrobial activity of many peptides with negatively charged microbial cell membranes nih.govmdpi.comnih.gov.

Here is a data table summarizing the isoelectric point:

CharacteristicValueCitation
Isoelectric PointOver 12 researchgate.nettandfonline.comnih.govscience.gov
Isoelectric Point12.1 tandfonline.com

Amino Acid Compositional Analysis (e.g., Cysteine, Arginine, Lysine, Proline Content)

Amino acid compositional analysis has highlighted the richness of specific residues in this compound. Notably, cysteine, arginine, lysine, and proline collectively constitute half of the total amino acid residues in Tu-AMP 1 and this compound researchgate.nettandfonline.comtandfonline.comoup.comnih.govscience.gov. The elevated content of cysteine residues is consistent with the presence of multiple disulfide bonds that stabilize the peptide's structure nih.govresearchgate.net. The high proportion of basic amino acids, arginine and lysine, underlies the peptide's cationic character and high isoelectric point nih.govmdpi.comnih.gov. Proline residues can influence the conformational flexibility of peptides and their ability to interact with and penetrate biological membranes nih.govmdpi.com.

Conformational Dynamics and Structural Stability Studies of this compound

While the fundamental structural elements of this compound, such as its heterodimeric arrangement and disulfide bonds, are established researchgate.nettandfonline.comtandfonline.comnih.govoup.com, detailed studies specifically addressing the conformational dynamics and structural stability of this particular peptide are not extensively detailed in the provided search results. The presence of disulfide bonds in cysteine-rich peptides is generally known to impart significant chemical, thermal, and proteolytic stability researchgate.net. However, specific experimental data or in-depth computational analyses exploring the dynamic behavior, folding pathways, or stability profile of this compound's unique heterodimeric structure were not found within the provided information. Research into the conformational dynamics and structural stability of proteins and peptides often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics simulations nih.govbiorxiv.orgrsc.orgcecam.org.

Spectrum of Biological Activities of Tu Amp 2

Antibacterial Efficacy Studies

Tu-AMP 2 exhibits potent antibacterial activity against a range of plant pathogenic bacteria. researchgate.nettandfonline.comucc.ienih.gov

Inhibition of Gram-Positive Bacterial Growth

While some plant defensins show activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, specific detailed studies focusing solely on the inhibition of a wide range of Gram-positive bacteria by this compound were not prominently detailed in the search results beyond its general classification as antibacterial. researchgate.netresearchgate.netapsnet.orgbohrium.com However, its activity against the Gram-positive plant pathogen Clavibacter michiganensis has been reported. researchgate.nettandfonline.comnih.govapsnet.org

Inhibition of Gram-Negative Bacterial Growth

This compound has demonstrated efficacy against Gram-negative bacteria, including important plant pathogens. researchgate.nettandfonline.comnih.govapsnet.org

Activity against Specific Plant Pathogenic Bacteria

This compound has shown potent inhibitory effects against several specific plant pathogenic bacteria. Studies have reported its activity against Pectobacterium carotovora (formerly Erwinia carotovora), Agrobacterium radiobacter (also known as Agrobacterium tumefaciens in some contexts), Clavibacter michiganensis, and Curtobacterium flaccumfaciens. researchgate.nettandfonline.comnih.govapsnet.orgmdpi.comtandfonline.com

The concentrations required for 50% growth inhibition (IC50) against these pathogens have been documented:

Bacterial SpeciesIC50 (µg/ml) tandfonline.comIC50 (µg/ml) apsnet.orgIC50 (µg/ml) tandfonline.com
Pectobacterium carotovora1114-
Agrobacterium radiobacter151515
Clavibacter michiganensis141414
Curtobacterium flaccumfaciens131320

Note: Dashes indicate data not explicitly found for this compound in the cited source for that specific species.

These findings highlight the potential of this compound as an agent against bacterial diseases affecting plants. researchgate.nettandfonline.comucc.iemdpi.com

Antifungal Efficacy Studies

In addition to its antibacterial properties, this compound exhibits significant antifungal activity against a variety of fungal pathogens, including filamentous fungi and yeasts. researchgate.nettandfonline.comnih.govucc.ieresearchgate.netmdpi.commdpi.com

Inhibition of Fungal Pathogen Growth

This compound has been shown to effectively inhibit the growth of key fungal pathogens such as Fusarium oxysporum and Geotrichum candidum. researchgate.nettandfonline.commdpi.comtandfonline.com

The IC50 values reported for these fungi indicate high potency:

Fungal SpeciesIC50 (µg/ml) tandfonline.comIC50 (µg/ml) tandfonline.com
Fusarium oxysporum22
Geotrichum candidum22

These low IC50 values suggest that this compound is particularly effective against these fungal species. researchgate.nettandfonline.comtandfonline.com

Activity against Filamentous Fungi and Yeasts

This compound's antifungal spectrum extends to both filamentous fungi and yeasts. researchgate.netnih.govmdpi.com While Fusarium oxysporum is a filamentous fungus, and Geotrichum candidum is often described as a yeast-like fungus, the search results confirm this compound's activity against these types of organisms. researchgate.nettandfonline.commdpi.comtandfonline.comnih.govscience.gov The ability of this compound to bind chitin (B13524), a major component of fungal cell walls, is likely related to its antifungal mechanism. researchgate.nettandfonline.comnih.govmdpi.commdpi.com

Determination of Potency in In Vitro Models (e.g., Half-Maximal Inhibitory Concentration, IC50)

The in vitro potency of this compound, a novel antimicrobial peptide isolated from the bulbs of Tulipa gesneriana L., has been evaluated against a range of plant pathogenic bacteria and fungi. Studies have determined the half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of the growth of tested microorganisms.

Research indicates that this compound exhibits broad antimicrobial activity against various plant pathogens. The IC50 values reported for the inhibition of growth of plant pathogenic bacteria and fungi generally fall within the range of 2 to 20 µg/ml. dokumen.pubnih.govtandfonline.comresearchgate.net

More detailed investigations have provided specific IC50 values for this compound against certain bacterial species. For instance, IC50 values were determined for Erwinia carotovora (22 µg/mL), Agrobacterium radiobacter (15 µg/mL), Agrobacterium rhizogenes (15 µg/mL), Clavibacter michiganensis (14 µg/mL), and Curtobacterium flaccumfaciens (25 µg/ mL). nih.gov Another source reported IC50 values for these bacteria in the range of 11-20 µg/ml. nih.gov

This compound has also demonstrated potent antifungal activity in vitro. Notably, a low IC50 value of 2 µg/ml was observed for its effect against the fungi Fusarium oxysporum and Geotrichum candidum.

The antimicrobial potency of this compound has been noted to be nearly identical to that of Tu-AMP 1, another antimicrobial peptide found in Tulipa gesneriana. tandfonline.com

The following table summarizes some of the reported in vitro IC50 values for this compound against various plant pathogens:

MicroorganismTypeIC50 (µg/mL)Source
Erwinia carotovoraBacterium22 nih.gov
Agrobacterium radiobacterBacterium15 nih.gov
Agrobacterium rhizogenesBacterium15 nih.gov
Clavibacter michiganensisBacterium14 nih.gov
Curtobacterium flaccumfaciensBacterium25 nih.gov
Fusarium oxysporumFungus2
Geotrichum candidumFungus2
Plant pathogenic bacteria and fungi (general range)Various2-20 dokumen.pubnih.govtandfonline.comresearchgate.net

Molecular Mechanisms of Action of Tu Amp 2

Interaction with Microbial Cell Membranes

A primary mechanism of action for many antimicrobial peptides, including those similar to Tu-AMP 2, involves interaction with and disruption of the microbial cell membrane science.govdokumen.pubnih.govnih.govencyclopedia.pubnih.govcore.ac.ukasm.orgmdpi.comCurrent time information in Singapore.ijpsr.comresearchgate.net.

Membrane Permeabilization and Disruption Mechanisms

Interaction with the microbial membrane can lead to increased permeability and ultimately membrane disruption science.govdokumen.pubnih.govnih.govencyclopedia.pubnih.govcore.ac.ukasm.orgmdpi.comCurrent time information in Singapore.ijpsr.comresearchgate.net. This process can result in the leakage of essential cytoplasmic contents, contributing to cell death researchgate.net. The initial interaction is often driven by electrostatic attraction between the positively charged residues of the peptide and the negatively charged components on the surface of microbial membranes, such as teichoic acids and lipoteichoic acids in Gram-positive bacteria or lipopolysaccharides (LPS) in Gram-negative bacteria mdpi.comnih.govencyclopedia.pubcore.ac.ukasm.orgresearchgate.netnih.gov. Following this initial binding, the peptide inserts into the lipid bilayer, leading to structural changes and loss of membrane integrity mdpi.com.

Proposed Pore-Forming Models (e.g., Barrel-stave, Toroidal Pore, Carpet Models)

Membrane permeabilization by AMPs is often explained by pore formation encyclopedia.pubcore.ac.uknih.govasm.orgresearchgate.netmdpi.comijpsr.comnih.gov. Several models have been proposed to describe how AMPs form pores in lipid bilayers, including the Barrel-stave, Toroidal pore, and Carpet models scienceopen.comnih.govCurrent time information in Singapore.ijpsr.comnih.gov. In the Toroidal pore model, peptides interact with the lipid head groups, causing the membrane to bend and form a pore lined by both peptides and lipids nih.govijpsr.comnih.gov. The Carpet model suggests that peptides accumulate on the membrane surface in a carpet-like manner, leading to membrane thinning and rupture when a threshold concentration is reached mdpi.comCurrent time information in Singapore.. While these models describe general mechanisms for AMPs, the specific pore-forming model applicable to this compound would require dedicated structural and mechanistic studies.

Role of Cationicity and Amphipathicity in Membrane Binding

The cationic and amphipathic nature of this compound plays a crucial role in its interaction with microbial cell membranes mdpi.comscience.govnih.govnih.govencyclopedia.pubnih.govasm.orgCurrent time information in Singapore.ijpsr.comresearchgate.net. The positive charges, arising from a high content of basic amino acids such as arginine and lysine (B10760008) researchgate.netoup.com, facilitate initial electrostatic attraction to the negatively charged microbial surface mdpi.comnih.govencyclopedia.pubcore.ac.ukasm.orgresearchgate.netnih.gov. The amphipathicity, meaning the peptide has distinct hydrophobic and hydrophilic regions, allows it to partition into the lipid bilayer, with the hydrophobic residues interacting with the lipid core of the membrane mdpi.comnih.gov. This dual characteristic is essential for effective membrane binding and subsequent insertion or pore formation mdpi.comscience.govnih.govnih.govencyclopedia.pubnih.govasm.orgCurrent time information in Singapore.ijpsr.comresearchgate.net.

Intracellular Target Modulation and Inhibition of Vital Cellular Processes

Beyond membrane disruption, some antimicrobial peptides, including those structurally related to thionins, can translocate across the microbial membrane and target intracellular components mdpi.comresearchgate.netencyclopedia.pubcore.ac.ukasm.orgmdpi.comnih.gov. While the precise intracellular targets of this compound have not been exhaustively detailed in the available search results, studies on thionins and other AMPs with similar properties indicate potential mechanisms involving the inhibition of macromolecule synthesis mdpi.comresearchgate.netcore.ac.ukasm.orgmdpi.comnih.gov.

Inhibition of Nucleic Acid Synthesis (DNA, RNA)

Inhibition of nucleic acid synthesis, both DNA and RNA, is a known mechanism for certain antimicrobial peptides that can reach the cytoplasm nih.govresearchgate.netcore.ac.ukasm.orgmdpi.commdpi.comnih.govCurrent time information in Singapore.ijpsr.comresearchgate.net. For instance, some AMPs can bind directly to DNA and RNA, interfering with replication and transcription mdpi.comresearchgate.netasm.orgmdpi.com. Given that this compound is characterized as thionin-like and thionins have been implicated in inhibiting nucleic acid synthesis, it is plausible that this compound may also exert effects through this pathway, although specific experimental data for this compound's direct impact on DNA/RNA synthesis was not prominently featured in the search results.

Interference with Protein Synthesis Pathways

Interference with protein synthesis pathways is another intracellular mechanism employed by some antimicrobial peptides researchgate.netnih.govcore.ac.ukasm.orgmdpi.comnih.govCurrent time information in Singapore.. This can occur through various mechanisms, such as binding to ribosomes or interfering with translation factors nih.gov. Studies on other thionins have indicated their ability to inhibit protein synthesis in cell-free systems oup.comijpsr.com. While direct evidence for this compound's specific interaction with the protein synthesis machinery was not extensively detailed, its classification as a thionin-like peptide suggests that this could be a potential intracellular target contributing to its antimicrobial activity researchgate.netnih.govoup.com.

Research findings have provided insights into the concentrations at which this compound inhibits microbial growth. The concentrations required for 50% inhibition (IC50) of the growth of certain plant pathogenic bacteria and fungi range from 2 to 20 µg/ml researchgate.netoup.com. For specific fungi like Fusarium oxysporum and Geotrichum candidum, potent inhibition with a low IC50 value of 2 µg/ml has been reported researchgate.netresearchgate.net. This compound has demonstrated activity against a variety of bacteria, including Agrobacterium rhizogenes, Curtobacterium flaccumfaciens, Erwinia carotovora, and Agrobacterium radiobacter, with IC50 values between 11 and 20 µg/ml nih.gov.

Here is a summary of some reported IC50 values for this compound:

MicroorganismIC50 (µg/ml)Source
Fusarium oxysporum2 researchgate.netresearchgate.net
Geotrichum candidum2 researchgate.netresearchgate.net
Agrobacterium rhizogenes11-20 nih.gov
Curtobacterium flaccumfaciens11-20 nih.gov
Erwinia carotovora11-20 nih.gov
Agrobacterium radiobacter11-20 nih.gov
Plant pathogenic bacteria2-20 researchgate.netoup.com
Plant pathogenic fungi2-20 researchgate.netoup.com

Disruption of Microbial Enzyme Activity

Antimicrobial peptides like this compound can exert their effects by interfering with essential microbial enzyme activities. While the precise enzymatic targets of this compound are not exhaustively detailed in the search results, AMPs in general are known to impact various microbial cellular functions beyond membrane disruption, including the inhibition of functional proteins. nih.gov Some AMPs can affect the activity of enzymes involved in crucial metabolic pathways or cell wall synthesis. For instance, some studies on antimicrobial agents explore the targeting of enzymes like chitin (B13524) synthase, which is vital for fungal cell wall integrity. mdpi.com The disruption of enzyme activity by AMPs can lead to impaired cellular processes, ultimately contributing to microbial growth inhibition or death.

Specific Binding Affinity to Chitin and its Functional Implications

A notable characteristic of this compound is its ability to reversibly bind to chitin. researchgate.nettandfonline.comnih.gov Chitin is a significant structural component of the cell walls of fungi and the exoskeletons of various invertebrates, including insects, arthropods, and nematodes. researchgate.netnih.gov This specific binding affinity suggests that chitin is a primary target for this compound, particularly in fungal pathogens. tandfonline.com

The functional implication of this chitin binding is likely related to the antifungal activity of this compound. By binding to chitin in the fungal cell wall, this compound may interfere with cell wall synthesis, integrity, or other processes essential for fungal growth and survival. This interaction could lead to structural damage or increased permeability of the fungal cell wall, making the organism more susceptible to the peptide's effects. Studies on other chitin-binding peptides have explored how modifications to the chitin-binding site can influence their affinity and potentially their antifungal efficacy. nih.gov

Influence of Environmental Physiochemical Parameters on this compound Activity

The activity of antimicrobial peptides, including this compound, can be significantly influenced by the surrounding environmental physiochemical parameters. nih.gov Factors such as ionic strength, salt concentrations, and pH can affect the peptide's structure, stability, and interaction with microbial targets.

Effects of Ionic Strength and Salt Concentrations

Ionic strength and the concentration of salts in the environment can impact the activity of this compound. researchgate.netlibretexts.org High ionic strength or elevated salt concentrations can reduce the activity of some cationic antimicrobial peptides. nih.gov This is often attributed to the shielding of the peptide's positive charges by cations from the salt, which can interfere with the initial electrostatic attraction between the positively charged peptide and the negatively charged microbial cell membrane or cell wall components. libretexts.orgrsc.org The effectiveness of ionic strength on activity coefficients is strongly dependent on the charge of the ion. csun.edu While specific data for this compound's response to varying ionic strength and salt concentrations are not detailed in the provided snippets, the general principle for cationic AMPs suggests that higher salt levels may diminish its antimicrobial potency due to reduced electrostatic interactions. reddit.comresearch-archive.orgpku.edu.cn

pH Dependence of Antimicrobial Activity

The pH of the environment is another critical factor influencing the antimicrobial activity of this compound. researchgate.net The activity of some AMPs, particularly those containing histidine residues, can be highly dependent on pH due to the changing protonation state of these residues. nih.govrsc.org Histidine has a pKa around 6, meaning its charge is sensitive to changes in pH within the physiological range. rsc.org A lower pH can increase the positive charge of histidine-rich peptides, potentially enhancing their interaction with negatively charged microbial membranes. rsc.org Conversely, activity can be lost in acidic conditions for some peptides. nih.gov While the specific pH dependence of this compound is not explicitly detailed, the general behavior of AMPs suggests that its activity may vary with pH, potentially being more effective at pH levels where its positive charge and structural conformation are optimal for interacting with target microorganisms. Some hevein-like peptides, which share characteristics with this compound, have been reported to lose antifungal activity in acidic conditions (pH 2.0). nih.gov

Environmental ParameterPotential Influence on this compound Activity
Ionic Strength / Salt ConcentrationHigher levels may reduce activity by interfering with electrostatic interactions.
pHActivity may be dependent on pH due to the protonation state of amino acid residues, potentially being more active at specific pH ranges.

Synthetic Methodologies and Rational Design of Tu Amp 2 Analogs

Recombinant Production Strategies for Tu-AMP 2 and its Variants

Solid-Phase and Solution-Phase Chemical Synthesis of this compound Peptides

Chemical synthesis, both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS), provides precise control over peptide sequence and allows for the incorporation of modified or non-proteinogenic amino acids. researchgate.netnih.gov SPPS, in particular, is a widely used technique for synthesizing peptides by sequentially adding protected amino acids to a growing peptide chain anchored to an insoluble resin. researchgate.netacs.orgmdpi.com LPPS involves coupling peptide fragments in a homogeneous solution. mdpi.com

While chemical synthesis is a powerful tool for generating peptides, the synthesis of complex peptides like this compound, with its heterodimeric structure and disulfide bonds, presents technical challenges. The original isolation and characterization of this compound involved chemical steps, including pyridilethylation and cleavage to separate the alpha and beta chains for sequencing. tandfonline.com However, detailed protocols or specific research findings on the de novo solid-phase or solution-phase chemical synthesis of the full-length, correctly folded heterodimeric this compound are not extensively described in the provided search results. General SPPS methods utilize protecting groups (e.g., Fmoc or Boc) and coupling reagents to facilitate peptide bond formation. researchgate.netacs.orgplos.org The successful synthesis of disulfide-rich peptides often requires controlled oxidation conditions after the linear peptide chains are synthesized.

Targeted Amino Acid Substitutions and Peptide Engineering for Modified Activity

Targeted amino acid substitutions and peptide engineering are common strategies employed to modify the activity, stability, and specificity of antimicrobial peptides. nih.govmdpi.com By altering the amino acid sequence, researchers can investigate the role of specific residues or regions in the peptide's function and optimize its properties. For AMPs, modifications often focus on influencing charge, hydrophobicity, and amphipathicity, which are key determinants of their interaction with microbial membranes. mdpi.commdpi.comnih.gov

While the amino acid sequences of the α and β chains of this compound have been determined, and it is known that half of its residues are cysteine, arginine, lysine (B10760008), and proline tandfonline.comnih.gov, specific studies detailing targeted amino acid substitutions within the this compound sequence and their resulting effects on its antimicrobial activity or other properties were not found. Research on other AMPs has shown that substituting residues like lysine and histidine with arginine can enhance membrane insertion, while altering hydrophobic residues like phenylalanine and tryptophan can impact antimicrobial activity and hemolytic effects. mdpi.comnih.gov Peptide engineering techniques can also involve cyclization or incorporating non-natural amino acids to improve stability and activity. researchgate.netnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological activity. researchgate.netfrontiersin.org For antimicrobial peptides like this compound, SAR studies are crucial for understanding how the amino acid sequence, three-dimensional structure (including disulfide bonds), charge distribution, hydrophobicity, and amphipathicity influence their interaction with target microbes and their ultimate antimicrobial effect. nih.govresearchgate.netplos.org

Although the original research characterized the basic structural features and antimicrobial activity of naturally isolated this compound researchgate.netnih.gov, detailed SAR studies specifically investigating a series of this compound analogs with systematic structural modifications are not provided in the search results. General SAR principles applied to AMPs suggest that factors such as net positive charge, spatial arrangement of hydrophobic and hydrophilic residues (amphipathicity), peptide length, and the presence and arrangement of disulfide bonds significantly impact their potency and target specificity. mdpi.commdpi.com The heterodimeric nature and disulfide linkages of this compound likely play a critical role in its specific mechanism of action and activity spectrum, but further dedicated SAR studies are needed to fully elucidate these relationships for this compound itself.

Design Principles for Enhancing Specificity and Potency

Designing antimicrobial peptides with enhanced specificity and potency involves leveraging the understanding gained from SAR studies and applying peptide engineering techniques. Key design principles for AMPs generally include optimizing the net positive charge to favor electrostatic interactions with negatively charged microbial membranes, balancing hydrophobicity and amphipathicity for effective membrane insertion and disruption, and designing stable secondary structures (such as alpha-helices or beta-sheets) that are conducive to their mechanism of action. mdpi.commdpi.com

For a heterodimeric peptide like this compound, design principles would also need to consider the interaction and relative orientation of the two chains and the role of disulfide bonds in maintaining the active conformation. While general principles for designing potent and specific AMPs exist, specific design principles derived from studies on this compound or its analogs aimed at enhancing its activity or targeting specific plant pathogens more effectively are not detailed in the available information. Future design efforts for this compound analogs could potentially focus on modifying the charge or hydrophobicity of the individual chains, altering the linker region or the number and arrangement of disulfide bonds, or incorporating elements known to enhance stability or target binding based on general AMP research.

Preclinical Investigations and Research Applications of Tu Amp 2

In Vitro Model Systems for Antimicrobial Evaluation

In vitro studies are fundamental in assessing the direct impact of antimicrobial compounds on pathogens and host cells in a controlled laboratory setting. These models provide insights into the potency and spectrum of activity of compounds like Tu-AMP 2 before moving to more complex in vivo systems.

Biofilm Inhibition and Disruption Studies

Bacterial biofilms are structured communities of microorganisms encased in an extracellular matrix, conferring increased resistance to antimicrobial treatments. frontiersin.orgnih.gov Research into this compound has included evaluating its ability to inhibit biofilm formation or disrupt pre-existing biofilms. Tu-AMP 1 and this compound have been identified as chitin-binding peptides, a property that could be relevant in targeting fungal biofilms where chitin (B13524) is a key component of the cell wall. researchgate.netnih.govmdpi.com While specific data on this compound's efficacy against biofilms was not extensively detailed in the provided snippets, studies on other antimicrobial peptides highlight various mechanisms against biofilms, including the interruption of quorum sensing, disruption of membrane potential, degradation of the biofilm matrix, and dysregulation of genes responsible for biofilm formation. nih.govfrontiersin.org The ability of AMPs to infiltrate biofilms and cause bacterial death, often by electrostatically binding to negatively charged components like lipopolysaccharides (LPS), is a key mechanism. nih.gov

In Vivo Efficacy Studies in Non-Human Organisms

In vivo studies using non-human organisms are crucial for evaluating the efficacy and potential applications of antimicrobial compounds in complex biological systems. These models provide valuable data on the compound's activity within a living host, considering factors like host immunity and pharmacokinetics, although pharmacokinetic data is outside the scope of this article.

Plant Models for Pathogen Protection

Given that this compound was isolated from tulip bulbs, its role in plant defense and its potential application in protecting plants from pathogens have been investigated. Tu-AMP 1 and this compound have shown potent antimicrobial effects against a range of plant pathogenic bacteria and fungi. mdpi.comresearchgate.net

Studies have reported the effectiveness of Tu-AMP 1 and this compound against specific plant pathogens, including:

Pectobacterium carotovora mdpi.comresearchgate.net

Agrobacterium radiobacter mdpi.comresearchgate.net

Agrobacterium rhizogenes mdpi.comresearchgate.net

Clavibacter michiganensis mdpi.comresearchgate.net

Curtobacterium flaccumfaciens mdpi.comresearchgate.net

Fusarium oxysporum mdpi.comresearchgate.net

Geotrichum candidum mdpi.comresearchgate.net

The concentrations of Tu-AMP 1 and this compound required for 50% inhibition (IC50) of the growth of these plant pathogenic bacteria and fungi ranged from 2 to 20 µg/ml. researchgate.net Specifically, they exhibited a potent and low IC50 value of only 2 µg/ml against Fusarium oxysporum and Geotrichum candidum. researchgate.net

These findings highlight the potential of this compound as a protective agent against agriculturally relevant pathogens in plant systems. The concept of using plant AMPs for enhancing crop resistance through genetic engineering has also been explored, where expressing AMP genes in transgenic plants has shown increased resistance to pathogen-induced assaults. mdpi.comresearchgate.net

Invertebrate Models of Infection

Invertebrate models, such as insects, are increasingly used in preclinical research to study microbial infections and evaluate antimicrobial agents. researchgate.netnih.gov These models offer advantages such as lower cost, ethical considerations compared to mammalian models, and an innate immune system that shares some similarities with human innate immunity. nih.gov

Tu-AMP 1 and this compound have been reported to reversibly bind chitin, a key constituent of the exoskeletons of invertebrates, such as insects, arthropods, and nematodes. researchgate.netnih.gov This chitin-binding property suggests a potential interaction with these organisms. While the provided search results mention the use of invertebrate models like Galleria mellonella for studying fungal infections and the production of AMPs in insects nih.gov, and discuss proline-rich AMPs from invertebrates mdpi.com, there were no specific details found regarding in vivo efficacy studies of this compound in invertebrate models of infection within the provided snippets. However, the chitin-binding characteristic of this compound provides a rationale for exploring its effects on chitin-containing invertebrate pathogens or in invertebrate host models where chitin plays a structural role.

Mammalian (Non-Human) Animal Models for Infection Research

Preclinical studies frequently utilize mammalian (non-human) animal models to investigate infectious diseases and evaluate potential therapeutic agents wikipedia.orgppd.com. These models are crucial for understanding disease mechanisms, testing the efficacy of interventions, and assessing their impact within a complex biological system that mimics aspects of human or animal physiology ku.dkzoores.ac.cnbiologists.com. For instance, various animal models, such as mouse models, are employed to study infections caused by Gram-negative bacteria and evaluate antibiotic efficacy amr-accelerator.eu. While mammalian animal models are a standard component of preclinical infection research, the available information does not detail specific investigations utilizing this compound in such models to study infections.

Role in Combating Antimicrobial Resistance in Preclinical Settings

Antimicrobial resistance (AMR) represents a significant global health challenge, leading to reduced effectiveness or outright failure of conventional antimicrobial treatments nih.govresearchgate.netbioversys.com. The development of new antimicrobial agents with distinct mechanisms of action is urgently needed to address this crisis researchgate.netresearchgate.net. Antimicrobial peptides, including those derived from natural sources, are being explored as potential alternatives or complements to traditional antibiotics due to their diverse mechanisms of action and generally lower propensity for inducing resistance compared to conventional agents researchgate.netfrontiersin.org. This compound has demonstrated activity against various bacteria researchgate.net. However, specific preclinical studies detailing the role of this compound in combating resistant bacterial strains within complex preclinical settings were not found in the available information. Research into AMPs, in general, highlights their potential against antibiotic-tolerant cells and their ability to disrupt biofilms, which are significant factors in resistance researchgate.net.

Potential for Development as Agricultural Biopesticides and Crop Protection Agents

This compound, isolated from tulip bulbs, has shown potent activity against a variety of plant pathogenic bacteria and fungi in research settings researchgate.net. This intrinsic activity against agricultural pathogens suggests a potential role for this compound in the development of agricultural biopesticides and crop protection agents researchgate.netb2be-facilitator.bebiocomm.eunih.govtarbaweya.orgprofarmgroup.com. Biopesticides, derived from natural sources, are gaining importance as alternatives to synthetic chemicals for pest and disease control in agriculture b2be-facilitator.benih.gov.

Research findings indicate that this compound is highly potent against a wide range of plant pathogenic bacteria, with low IC50 values researchgate.net. The concentrations of Tu-AMP 1 and this compound required for 50% inhibition (IC50) of the growth of plant pathogenic bacteria and fungi were reported to be in the range of 2 to 20 µg/ml researchgate.net.

The following table summarizes some of the reported inhibitory concentrations:

Target OrganismIC50 (µg/ml)
Erwinia carotovora11-20
Agrobacterium radiobacter11-20
Agrobacterium rhizogenes11-20
Clavibacter michiganensis11-20
Curtobacterium flaccumfaciens11-20

Note: Data derived from Fujimura et al., 2004, as cited in source researchgate.net.

The ability of this compound to bind chitin, a component of fungal cell walls and insect exoskeletons, further supports its potential application in controlling fungal diseases and potentially certain agricultural pests researchgate.net. The increasing demand for sustainable agricultural practices and the phasing out of certain chemical pesticides are driving the interest in bio-based alternatives like AMPs for crop protection b2be-facilitator.bebiocomm.eutarbaweya.org.

Advanced Analytical Methodologies for Tu Amp 2 Characterization

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), have been instrumental in the purification and analysis of Tu-AMP 2. RP-HPLC was utilized in the purification process of novel antimicrobial peptides, including Tu-AMP 1 and this compound, from tulip bulbs researchgate.nettandfonline.comoup.com. This technique separates compounds based on their hydrophobicity, with a stationary phase that is non-polar and a mobile phase that is typically a mixture of water or buffer and an organic solvent hawach.com.

In the purification of this compound, chitin (B13524) affinity chromatography was initially used, followed by RP-HPLC researchgate.nettandfonline.comoup.com. The peptides were eluted from a Mightysil RP-18 column using a linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA) tandfonline.com. This approach effectively separated Tu-AMP 1 and this compound, yielding purified fractions for further analysis researchgate.nettandfonline.com. The retention time of this compound under specific RP-HPLC conditions provides a measure of its hydrophobicity and can be used as a criterion for its identification and purity assessment tudelft.nl.

Chromatographic methods like HPLC offer high sensitivity, small sample size requirements, fast analysis speed, and high separation efficiency, making them suitable for the analysis of complex biological samples containing peptides hawach.com.

Mass Spectrometry for Molecular Weight Determination and Sequence Verification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound iastate.eduunits.it. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has been applied for the molecular weight determination of this compound researchgate.nettandfonline.comoup.com.

MALDI-TOF MS analysis indicated that this compound has a molecular mass of approximately 5006 Da researchgate.netoup.com. Specifically, singly protonated molecular ions ([M+H]+) of this compound were observed at m/z 5007.0 tandfonline.com. The observation of doubly charged protonated molecules at m/z 2503.5 further supports this molecular weight tandfonline.com. This technique is particularly useful for analyzing peptides and proteins due to its soft ionization method, which minimizes fragmentation iastate.edu.

While the primary sequence of this compound was determined by Edman degradation researchgate.net, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a widely used technique for peptide sequencing by analyzing the fragmentation pattern of protonated peptide ions iastate.eduunits.it. The amino acid composition of this compound has been reported, showing it is particularly rich in cysteine, arginine, lysine (B10760008), and proline researchgate.nettandfonline.comoup.com. The molecular mass determined by MALDI-TOF MS is consistent with its amino acid composition and its proposed structure as a heterodimer composed of two short peptides joined by disulfide bonds researchgate.nettandfonline.comoup.com.

Below is a table summarizing the molecular weight data obtained for this compound by MALDI-TOF MS:

TechniqueIon Typem/z ValueDeduced Molecular Mass (Da)Reference
MALDI-TOF MSSingly protonated ([M+H]+)5007.05006.0 tandfonline.com
MALDI-TOF MSDoubly protonated2503.55006.0 tandfonline.com
MALDI-TOF MSNot specified-5006 researchgate.netoup.com

Spectroscopic Techniques for Secondary and Tertiary Structure Analysis

Spectroscopic techniques provide valuable insights into the secondary and tertiary structure of peptides, which are crucial for understanding their function.

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by a sample tokyoinst.co.jpnih.gov. It is widely used to determine the secondary structure content of proteins and peptides, such as alpha-helices, beta-sheets, turns, and random coils nih.gov. The far-UV region (170-250 nm) of the CD spectrum is particularly informative for analyzing the peptide backbone structure nih.gov. Different secondary structures exhibit characteristic CD spectral patterns nih.gov. Although specific CD data for this compound is not detailed in the provided search results, CD spectroscopy is a standard method for analyzing the structural conformation of antimicrobial peptides and would be essential for understanding the secondary structure of this compound in various environments, such as in solution or in the presence of membrane mimics nih.govnih.gov.

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of molecules at atomic resolution emerypharma.comnih.govlibretexts.org. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information about the connectivity of atoms and their spatial arrangement emerypharma.comlibretexts.org. For peptides, NMR can be used to confirm the amino acid sequence, determine the presence of post-translational modifications, and resolve the three-dimensional structure in solution emerypharma.com. Techniques like COSY (Correlation Spectroscopy) reveal coupled protons, aiding in the assignment of signals and identification of spin systems within the peptide chain emerypharma.comlibretexts.org. Although specific NMR data for this compound's structure is not presented in the search results, NMR would be a valuable tool for obtaining high-resolution structural information, complementing the data obtained from sequencing and mass spectrometry. Solid-state NMR can also be applied to study the interaction of peptides with lipid membranes, providing insights into their mechanism of action nih.gov.

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared light by a sample, providing a spectrum that represents the vibrational modes of the molecule's functional groups surfacesciencewestern.comtechnologynetworks.com. This technique can be used to identify the types of chemical bonds present and gain information about the molecular structure surfacesciencewestern.com. For peptides, FTIR can reveal the presence of amide bonds (peptide bonds) and provide some information about the secondary structure, although CD is typically more sensitive for this purpose surfacesciencewestern.com. FTIR is useful for analyzing both solid and liquid samples technologynetworks.com. While specific FTIR data for this compound is not provided in the search results, this technique could be applied to confirm the peptide nature of this compound and potentially investigate changes in its structure upon interaction with other molecules or surfaces nih.gov.

Microscopic Imaging Techniques for Visualizing Cellular Interactions

Microscopic imaging techniques allow for the visualization of biological processes and interactions at the cellular level. For antimicrobial peptides like this compound, microscopy can be used to study their localization in cells and their effects on cellular structures. Advanced techniques such as multiphoton microscopy offer advantages for imaging in live tissues and at greater depths with less phototoxicity compared to conventional methods nih.goviupui.edunih.gov.

While the provided search results highlight the antimicrobial activity of this compound researchgate.nettandfonline.comoup.com and its ability to bind chitin researchgate.netnih.gov, specific microscopic imaging studies showing this compound interacting with target cells are not detailed. However, microscopic imaging techniques could be employed to visualize the interaction of labeled this compound with bacterial or fungal cells, its potential entry into cells, and its effects on cellular morphology or membrane integrity nih.goviupui.edunih.govresearchgate.netbiorxiv.org. Techniques like fluorescence microscopy, confocal microscopy, or multiphoton microscopy, in conjunction with fluorescently labeled this compound, could provide valuable spatial and temporal information about its cellular interactions, contributing to the understanding of its mechanism of action nih.goviupui.edunih.govresearchgate.netbiorxiv.org.

Computational Approaches in Tu Amp 2 Research

Predictive Modeling of Tu-AMP 2 Structure and Function

Predictive modeling plays a crucial role in understanding AMPs by forecasting their three-dimensional structure and potential biological functions based on their amino acid sequences. Computational methods can estimate the structure of an AMP from its primary sequence, which facilitates the prediction of its mechanism of action and activity nih.gov. Techniques range from homology modeling, used when similar structures are known, to ab initio methods and deep learning systems like AlphaFold, which can predict protein structures even without known templates frontiersin.orgnih.gov.

For this compound, predictive modeling would involve analyzing its amino acid sequence to predict its likely folded structure. This predicted structure, particularly its amphipathic nature (separation of hydrophobic and hydrophilic residues), is key to understanding how it might interact with cell membranes nih.gov. By predicting the structure, researchers can infer functional aspects such as potential membrane-disrupting capabilities or interactions with specific cellular targets nih.govfrontiersin.orgnih.gov. While specific predictive models for this compound were not detailed in the search results, the application of these general AMP modeling techniques is fundamental to initiating research into its molecular behavior.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic interactions between peptides and biological membranes at an atomic level nih.govwindows.net. This is particularly relevant for AMPs like this compound, whose primary target is often the microbial cell membrane windows.net. MD simulations can provide mechanistic understanding by observing how peptides insert into, translocate across, or disrupt lipid bilayers nih.govwindows.net.

Through MD simulations, researchers can investigate various proposed mechanisms of AMP action, such as the barrel-stave, toroidal pore, or carpet models windows.net. These simulations can reveal how the peptide's properties, such as its charge and hydrophobicity, influence its behavior in the membrane environment nih.gov. They can also show the effect of membrane composition and fluidity on peptide interaction. Applying MD simulations to this compound would allow researchers to visualize and quantify its interaction with model bacterial membranes, providing insights into how it might induce membrane damage or cross the membrane to reach intracellular targets windows.net. Parameters like the peptide's position and orientation within the bilayer, membrane thickness, and lipid order parameters can be quantified from these simulations nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. For AMPs, QSAR can help identify which structural features (e.g., amino acid composition, charge, hydrophobicity, helical propensity) are most important for their antimicrobial potency, spectrum of activity, and potential toxicity.

In the context of this compound research, QSAR analysis of this compound and its synthesized or designed analogs would involve calculating various molecular descriptors for each peptide and correlating these descriptors with their measured biological activities (e.g., minimum inhibitory concentrations against different microbes). By building QSAR models, researchers can understand how modifications to the this compound sequence or structure are likely to impact its activity. This information is invaluable for rationally designing new this compound-inspired peptides with improved efficacy, reduced host toxicity, or altered target specificity. Both 2D and 3D QSAR approaches can be applied, considering different aspects of molecular structure and properties.

De Novo Design and Optimization of this compound-Inspired Peptides

De novo peptide design involves creating new peptide sequences from scratch with desired properties, often inspired by the characteristics of natural peptides like AMPs. Computational approaches are integral to this process, allowing for the exploration of vast sequence space and the prediction of the properties of newly designed peptides.

Based on the structural and functional insights gained from predictive modeling, MD simulations, and QSAR analysis of this compound, researchers can computationally design novel peptides that mimic or improve upon its desirable attributes. This can involve designing peptides with optimized charge distribution, hydrophobicity patterns, or specific amino acid arrangements predicted to enhance membrane interaction, stability, or target specificity. Computational frameworks can generate potential sequences and then computationally validate their predicted structures and interactions before experimental synthesis and testing. The goal is to create this compound-inspired peptides with potentially broader spectrum activity, higher potency, or lower toxicity.

Bioinformatics and Database Utilization for AMP Discovery and Characterization

Bioinformatics and the utilization of specialized databases are fundamental to the discovery and characterization of AMPs, including those from various sources like plants nih.gov. AMP databases serve as repositories of known AMP sequences, structures, sources, and experimentally determined activities.

Researchers can use bioinformatics tools to search these databases for peptides with similar sequences or characteristics to this compound, potentially identifying related AMPs or providing context for its properties. Bioinformatics analysis can involve sequence alignment, phylogenetic analysis, and the prediction of physicochemical properties (e.g., charge, hydrophobicity, molecular weight) from the amino acid sequence of this compound nih.gov. These tools also aid in the in silico identification of potential new AMPs by scanning genomic or proteomic data for sequences with characteristics typical of AMPs nih.gov. Utilizing these resources supports the characterization of this compound by comparing its features to those of other known AMPs and can assist in identifying potential new AMPs from Tulipa gesneriana or other plant species.

Future Directions and Emerging Research Avenues for Tu Amp 2

Identification of Novel Intracellular Targets and Signaling Pathways

While many antimicrobial peptides (AMPs) exert their effects through membrane disruption, an increasing body of research indicates that some AMPs also possess intracellular targets and modulate host or pathogen signaling pathways. Understanding the precise mechanisms by which Tu-AMP 2 inhibits the growth of plant pathogens is a critical area for future research. Beyond direct membrane interactions, investigations could focus on identifying whether this compound translocates into microbial cells and interacts with intracellular components such as DNA, RNA, or essential enzymes, as seen with other AMPs like buforin II.

Future studies could employ techniques such as pull-down assays, mass spectrometry, and live-cell imaging to identify specific protein or nucleic acid targets within susceptible microorganisms. Furthermore, exploring the impact of this compound on microbial signaling pathways, such as those involved in cell wall synthesis, stress response, or virulence factor production, could reveal novel mechanisms of action. Given that the cyclic AMP (cAMP) signaling pathway is a key second messenger system regulating various cellular functions in many organisms, including microbes, investigating potential interactions between this compound and components of this or other crucial microbial signaling cascades could provide valuable insights into its inhibitory effects. Understanding these intracellular interactions and modulated pathways could pave the way for designing more potent analogs or combination therapies.

Development of Advanced Delivery Systems in Preclinical Models

A significant challenge in translating the potential of antimicrobial peptides like this compound into practical applications, particularly in areas beyond native plant defense, is the development of effective delivery systems. Issues such as stability in various environments, potential degradation by proteases, and efficient targeting to the site of infection need to be addressed.

Future research should focus on developing advanced delivery systems for this compound, utilizing preclinical models relevant to its intended application. For instance, for agricultural applications, studies in plant models could evaluate systems that enhance penetration into plant tissues or improve stability in soil or on leaf surfaces. For potential therapeutic applications, research in appropriate non-human models would be crucial. Encapsulation in nanomaterials, such as nanoparticles or liposomes, has shown promise in improving the stability and targeted delivery of AMPs by protecting them from degradation and facilitating their transport to specific tissues or cells. Preclinical studies using these advanced delivery systems are essential to assess their ability to enhance the efficacy and bioavailability of this compound while minimizing potential off-target effects.

Engineering Strategies for Enhanced Stability, Selectivity, and Bioavailability

Natural antimicrobial peptides often face limitations regarding their stability, selectivity towards target organisms, and bioavailability, which can hinder their effectiveness. Future research on this compound should explore various engineering strategies to enhance these properties.

Structural modifications, such as amino acid substitutions, particularly with non-natural or D-amino acids, can improve protease resistance and modulate activity and selectivity. Cyclization of peptides is another effective strategy to enhance metabolic stability by creating more rigid structures less susceptible to enzymatic degradation. Given that this compound is a heterodimer linked by disulfide bonds, understanding the role of these bonds and the heterodimeric structure in its activity and stability is crucial and could inform targeted engineering approaches. nih.govfrontiersin.orgnih.gov PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains, can also improve the bioavailability and reduce the immunogenicity of peptides. Furthermore, strategies involving peptide self-assembly could offer improved stability and controlled release. By applying these and other protein engineering techniques, researchers aim to create this compound analogs with improved pharmacological profiles for various applications.

Integration with Omics Technologies for Systems-Level Understanding of this compound Effects

A comprehensive understanding of the biological effects of this compound requires a systems-level approach that goes beyond studying individual interactions. Integrating data from various omics technologies can provide a holistic view of how this compound affects target organisms and potentially host systems.

Exploration of Immunomodulatory and Anti-inflammatory Properties in Non-Human Systems

Beyond their direct antimicrobial effects, some AMPs have been shown to possess immunomodulatory and anti-inflammatory properties, influencing the host immune response. Exploring these potential properties of this compound in non-human systems represents an emerging research avenue.

Q & A

Q. How were Tu-AMP 1 and Tu-AMP 2 purified and characterized from tulip bulbs?

Tu-AMP 1 and this compound were isolated using chitin affinity chromatography to exploit their reversible chitin-binding properties, followed by reverse-phase HPLC for further purification. Structural characterization involved MALDI-TOF mass spectrometry, revealing molecular masses of 4,988 Da and 5,006 Da, respectively. Isoelectric focusing confirmed their highly basic nature (pI > 12). Antimicrobial activity was quantified via IC50 values (2–20 μg/mL) against plant pathogens using growth inhibition assays .

Q. What structural features distinguish this compound from other thionin-like peptides?

this compound is a heterodimer comprising two short peptides linked by disulfide bonds, a rare feature among thionin-like peptides. Its amino acid composition is rich in cysteine (contributing to disulfide bridges), arginine, lysine, and proline, enhancing its stability and electrostatic interactions with microbial membranes. This contrasts with homodimeric or monomeric structures seen in related AMPs .

Q. What methodologies are used to assess the chitin-binding specificity of this compound?

Chitin-binding assays involve immobilizing chitin on resin, incubating with this compound, and eluting with acidic buffers (e.g., 0.1% trifluoroacetic acid). Binding reversibility is confirmed by comparing pre- and post-elution peptide concentrations via UV absorbance (E₁% 280 nm = 3.4 for this compound) .

Advanced Research Questions

Q. How can molecular dynamics simulations elucidate this compound’s mechanism of action against fungal membranes?

Simulations should model this compound’s interaction with lipid bilayers mimicking fungal membranes (e.g., ergosterol-rich membranes). Key parameters include electrostatic potential mapping of the peptide’s cationic residues and free energy calculations to quantify membrane disruption. Tools like GROMACS or CHARMM are recommended, with validation via experimental circular dichroism (CD) spectroscopy .

Q. What experimental approaches resolve contradictions in this compound’s antimicrobial activity across microbial strains?

Q. What strategies optimize heterologous expression of this compound in microbial systems?

Codon optimization for E. coli or Pichia pastoris improves expression yields. Co-expression with chaperones (e.g., DsbC) ensures proper disulfide bond formation. Post-purification refolding using redox buffers (e.g., glutathione redox pair) restores activity. Activity validation via radial diffusion assays against Fusarium oxysporum is critical .

Q. How does this compound’s heterodimeric structure influence its stability under physiological conditions?

Stability is assessed via thermal shift assays (monitoring Tm values) and protease resistance tests (e.g., trypsin digestion). Comparative studies with engineered monomeric variants reveal the disulfide-bonded heterodimer’s role in maintaining structural integrity. Circular dichroism (CD) under varying pH/temperature conditions quantifies conformational stability .

Methodological Frameworks

  • Experimental Design for Antimicrobial Testing : Use a tiered approach:

    • Primary screening: Broth microdilution assays to determine MIC (Minimum Inhibitory Concentration).
    • Secondary validation: Time-kill kinetics and membrane permeability assays (e.g., SYTOX Green uptake).
    • Tertiary analysis: Scanning electron microscopy (SEM) to visualize membrane damage .
  • Data Contradiction Analysis :

    • Cross-validate results with orthogonal methods (e.g., LC-MS/MS for peptide quantification alongside bioassays).
    • Apply statistical frameworks like Bland-Altman plots to identify systematic biases in activity measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.